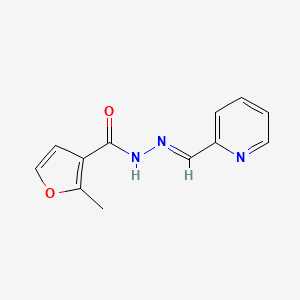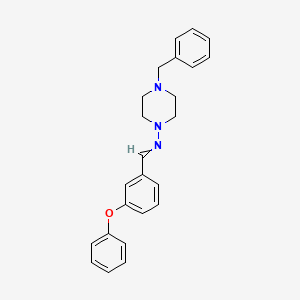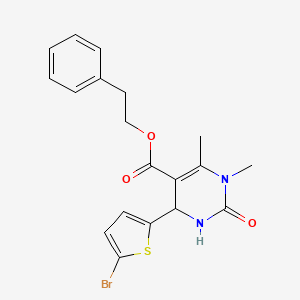![molecular formula C26H22N4O3S B11671993 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a benzylamine derivative with a carbonyl compound and a thiol to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a benzohydrazide derivative under acidic or basic conditions to form the hydrazone linkage.
Introduction of the Cyanomethoxyphenyl Group: The final step involves the reaction of the hydrazone intermediate with a cyanomethoxyphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl and cyanomethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The thiazolidinone ring and hydrazone linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- **(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Uniqueness
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is unique due to its combination of a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H22N4O3S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H22N4O3S/c27-14-15-33-23-12-6-19(7-13-23)16-28-29-25(32)21-8-10-22(11-9-21)26-30(24(31)18-34-26)17-20-4-2-1-3-5-20/h1-13,16,26H,15,17-18H2,(H,29,32)/b28-16+ |
Clave InChI |
XVGBPXWBAKQFPI-LQKURTRISA-N |
SMILES isomérico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)


